N-(2,4-DIMETHYLPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Overview
Description
N-(2,4-DIMETHYLPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethoxyphenols, and thioureas. The key steps may involve:
Condensation Reactions: Combining substituted anilines with ethoxyphenols under acidic or basic conditions.
Cyclization: Formation of the tetrahydropyrimidine ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Functional Group Modifications: Introduction of the sulfanylidene and carboxamide groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone using oxidizing agents.
Reduction: Reduction of nitro groups (if present) to amines using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-4-(3-METHOXY-4-HYDROXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- N-(2,4-DIMETHYLPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-THIO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Uniqueness
N-(2,4-DIMETHYLPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-5-28-18-11-15(7-9-17(18)26)20-19(14(4)23-22(29)25-20)21(27)24-16-8-6-12(2)10-13(16)3/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZLKJBTDQYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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